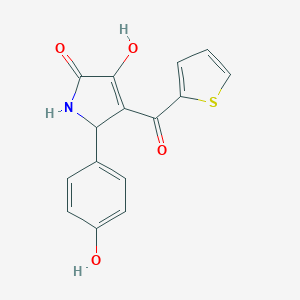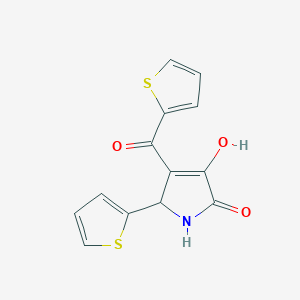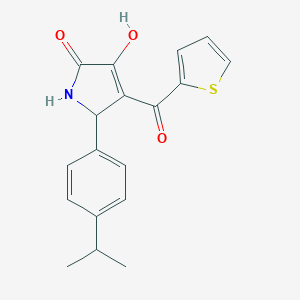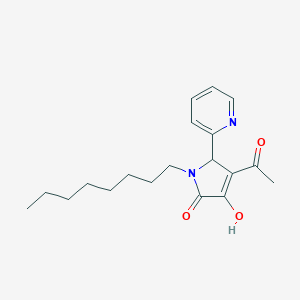![molecular formula C24H27N3O5 B282406 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282406.png)
3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that belongs to the class of pyrrole derivatives. It is also known as CEP-1347, which is a potent inhibitor of c-Jun N-terminal kinase (JNK) and has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is mainly attributed to its inhibition of JNK. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of JNK by CEP-1347 has been shown to reduce neuronal cell death and inflammation, which are the key pathological features of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one are mainly related to its neuroprotective effects. It has been shown to reduce neuronal cell death, inflammation, and oxidative stress in various in vitro and in vivo models of neurodegenerative diseases. It has also been shown to improve motor function and cognitive deficits in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments are mainly related to its potent and selective inhibition of JNK. It is also relatively easy to synthesize and has good stability. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential in treating other neurodegenerative diseases, such as amyotrophic lateral sclerosis and spinal cord injury. Another direction is to develop more potent and selective JNK inhibitors based on the structure of CEP-1347. Finally, the development of novel drug delivery systems for CEP-1347 may enhance its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 4-methoxybenzoyl chloride with 3-(4-morpholinyl)propylamine to form 4-methoxybenzoyl-3-(4-morpholinyl)propylamine. This intermediate is then reacted with 3-pyridinylacetic acid to form the final product.
Aplicaciones Científicas De Investigación
The scientific research application of 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is mainly focused on its potential therapeutic applications. It has been studied for its neuroprotective effects in various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has also been studied for its potential in treating ischemic stroke, traumatic brain injury, and multiple sclerosis.
Propiedades
Fórmula molecular |
C24H27N3O5 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27N3O5/c1-31-19-7-5-17(6-8-19)22(28)20-21(18-4-2-9-25-16-18)27(24(30)23(20)29)11-3-10-26-12-14-32-15-13-26/h2,4-9,16,21,28H,3,10-15H2,1H3/b22-20- |
Clave InChI |
BRLKUCXVNWPXQW-XDOYNYLZSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)



![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)
![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)



